3-Hydroxy-7,8,2'-trimethoxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2’,7,8-trimethoxyflavone is a flavonoid compound known for its unique structure and potential biological activities. Flavonoids are a class of polyphenolic compounds found in various plants, and they are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2’,7,8-trimethoxyflavone typically involves the following steps:
Starting Materials: The synthesis begins with appropriate flavone precursors.
Methoxylation: Introduction of methoxy groups at the 2’, 7, and 8 positions using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
Hydroxylation: Introduction of a hydroxyl group at the 3 position using hydroxylating agents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of 3-Hydroxy-2’,7,8-trimethoxyflavone may involve:
Extraction from Natural Sources: Isolation from plants known to contain polymethoxyflavones.
Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2’,7,8-trimethoxyflavone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydroflavones.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Quinones, hydroxylated derivatives.
Reduction Products: Dihydroflavones.
Substitution Products: Halogenated flavones, other substituted flavones.
Scientific Research Applications
3-Hydroxy-2’,7,8-trimethoxyflavone has been studied for various scientific research applications:
Chemistry: Used as a model compound to study the reactivity of flavonoids.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its anticancer activities and potential therapeutic applications.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of 3-Hydroxy-2’,7,8-trimethoxyflavone involves:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis in cancer cells and inhibiting cell proliferation through various molecular pathways, including the modulation of signaling pathways such as NF-κB and MAPK
Comparison with Similar Compounds
3-Hydroxy-2’,7,8-trimethoxyflavone can be compared with other similar compounds:
Similar Compounds: 5-Hydroxy-3’,4’,7-trimethoxyflavone, 4’-Hydroxy-3’,5,7-trimethoxyflavone.
Uniqueness: The specific positions of the methoxy and hydroxyl groups confer unique biological activities and reactivity compared to other polymethoxyflavones
Properties
Molecular Formula |
C18H16O6 |
---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
3-hydroxy-7,8-dimethoxy-2-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O6/c1-21-12-7-5-4-6-10(12)16-15(20)14(19)11-8-9-13(22-2)18(23-3)17(11)24-16/h4-9,20H,1-3H3 |
InChI Key |
YLVZGZIVTFFDMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.